The compound (2,3-dimethoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone is a complex organic molecule with significant potential in scientific research. It is classified as a heterocyclic compound due to the presence of an imidazole ring and contains both aromatic and aliphatic components. The molecular formula for this compound is , with a molecular weight of approximately 327.4 g/mol. Its structure includes a dimethoxyphenyl group and a thioether linkage to a pyridine derivative, which may contribute to its biological activity and reactivity.
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of 2-(pyridin-3-ylmethylthio)-4,5-dihydro-1H-imidazole with a suitable acylating agent to form the methanone derivative.
The molecular structure of (2,3-dimethoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.
InChI=1S/C17H17N3O2S/c1-22-15-6-2-5-14(10-15)16(21)20-9-8-19-17(20)23-12-13-4-3-7-18-11-13/h2-7,10-11H,8-9,12H2,1H3.This compound can undergo various chemical reactions typical of imidazole derivatives, including nucleophilic substitutions and electrophilic aromatic substitutions.
The mechanism of action for this compound is not fully elucidated but can be hypothesized based on its structure.
The physical properties of (2,3-dimethoxyphenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone include:
This compound has potential applications in various fields:
CAS No.: 14799-66-7
CAS No.:
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2